7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
Propriétés
Numéro CAS |
1207032-45-8 |
|---|---|
Formule moléculaire |
C26H22N4O3 |
Poids moléculaire |
438.487 |
Nom IUPAC |
7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-2-17-8-10-19(11-9-17)23-28-24(33-29-23)20-12-13-21-22(16-20)27-26(32)30(25(21)31)15-14-18-6-4-3-5-7-18/h3-13,16H,2,14-15H2,1H3,(H,27,32) |
Clé InChI |
CHAQQORETBJRSE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is C23H24N4O3, with a molecular weight of 404.5 g/mol. The compound features a quinazoline core substituted with an oxadiazole ring and an ethylphenyl group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition can affect metabolic pathways critical in disease processes.
- Receptor Modulation : It may modulate receptor signaling pathways that are involved in cell proliferation and apoptosis.
Table 1: Potential Molecular Targets of 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
| Target Type | Specific Targets | Biological Effect |
|---|---|---|
| Enzymes | Thymidylate synthase | Inhibition of DNA synthesis |
| Histone deacetylases (HDAC) | Alteration of gene expression | |
| Receptors | Growth factor receptors | Modulation of cell signaling |
| Kinases | Various kinases | Impact on cell proliferation |
Biological Activities
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant biological activities including:
- Anticancer Activity : Studies have shown that compounds with a similar structure can inhibit cancer cell growth through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Properties : Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety is believed to enhance antimicrobial effectiveness .
- Anti-inflammatory Effects : Compounds in this class have also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives. Modifications on the oxadiazole ring and phenethyl substituents have been shown to influence biological activity significantly.
Table 2: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
A closely related analog, 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione (), replaces the 4-ethylphenyl group with a 3-chlorophenyl substituent. Key differences include:
- In contrast, the ethyl group is electron-donating, enhancing hydrophobicity.
- Lipophilicity : The ethylphenyl substituent increases logP compared to the chlorophenyl analog, suggesting improved lipid solubility and oral bioavailability .
Table 1: Substituent Impact on Properties
| Compound | Substituent on Oxadiazole | logP (Predicted) | Electronic Character |
|---|---|---|---|
| Target Compound | 4-Ethylphenyl | ~3.8* | Electron-donating |
| 3-Chlorophenyl Analog () | 3-Chlorophenyl | ~3.2* | Electron-withdrawing |
*Predicted using fragment-based methods due to lack of experimental data.
Core Heterocycle Modifications
Compounds such as 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones () replace the oxadiazole with a thiadiazole ring and introduce a styryl group. Key distinctions include:
- Heteroatom Effects : Thiadiazoles (S vs. O/N in oxadiazoles) exhibit different electronic profiles and hydrogen-bonding capabilities, which may influence target selectivity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis typically involves cyclization of quinazoline-dione precursors with oxadiazole-forming reagents (e.g., hydroxylamine derivatives). Post-synthetic modifications like Suzuki coupling or nucleophilic substitution may introduce the 4-ethylphenyl group. Purity validation requires HPLC (>95% purity threshold) coupled with mass spectrometry (MS) for molecular weight confirmation. Structural elucidation employs H/C NMR and FTIR to verify functional groups (e.g., oxadiazole C=N stretches at ~1600 cm). X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities.
Q. Which computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms calculates HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Solvent effects are modeled via Polarizable Continuum Models (PCM). Software like Gaussian or ORCA optimizes geometries at the 6-31G(d,p) basis set level. Results guide predictions of nucleophilic/electrophilic sites for derivatization.
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies:
- Experimental : Acquire variable-temperature NMR to detect dynamic processes; use 2D NMR (COSY, NOESY) to confirm spatial proximities.
- Computational : Perform molecular dynamics (MD) simulations to sample conformers, then recalculate NMR shifts via gauge-including atomic orbital (GIAO) methods .
- Crystallography : Compare X-ray structures with DFT-optimized geometries to identify distortions (e.g., torsional angles) .
Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?
- Main plots : Vary pH/temperature to simulate natural water bodies.
- Subplots : Test abiotic factors (UV exposure, sediment adsorption) vs. biotic factors (microbial degradation).
- Analytics : LC-MS/MS quantifies parent compound and metabolites; Ecotoxicology assays (e.g., Daphnia magna LC) assess ecological risks.
Q. How can synthetic yields be improved while minimizing byproduct formation in oxadiazole-quinazoline hybrid synthesis?
- Methodological Answer :
- Reagent Optimization : Screen catalysts (e.g., CuI for cycloadditions) and solvents (DMF vs. THF) to enhance oxadiazole ring closure.
- Kinetic Control : Use in-situ FTIR to monitor intermediate formation; halt reactions at ~80% conversion to avoid over-functionalization.
- Byproduct Analysis : Employ GC-MS or preparative TLC to isolate impurities; revise reaction pathways iteratively.
Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Crystallization Screens : Use vapor diffusion (e.g., methanol/water mixtures) or slow evaporation with dichloromethane/hexane.
- Additive Screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice packing.
- Data Refinement : Apply SHELXL’s TWIN/BASF commands to handle twinning or disorder .
Data Contradiction & Validation Questions
Q. How should researchers validate conflicting bioactivity data across cell-based assays?
- Methodological Answer :
- Assay Standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (MTT/ATP assays).
- Dose-Response Curves : Perform triplicate experiments with Hill slope analysis to confirm EC consistency.
- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects confounding activity readings.
Environmental & Safety Considerations
Q. What protocols ensure safe handling of this compound given its structural similarity to bioactive quinazoline derivatives?
- Methodological Answer :
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